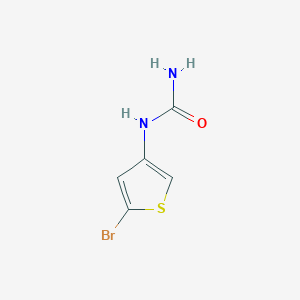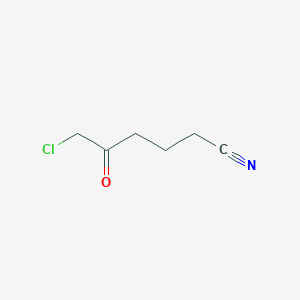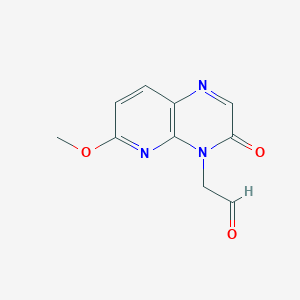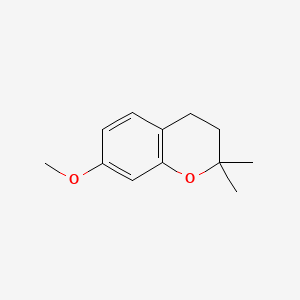
AI3-36851
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AI3-36851 is a heterocyclic compound belonging to the chroman family Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The presence of a methoxy group at the 7th position and two methyl groups at the 2nd position distinguishes this compound from other chroman derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AI3-36851 typically involves the reaction of 7-methoxy-2,2-dimethylchroman-4-one with various reagents. One common method includes the reaction of 3-ethoxycarbonyl-7-methoxy-2,2-dimethylchroman-4-one with hydrazine . This reaction is carried out under basic conditions, which facilitates the ring opening and subsequent alkylation of the chroman-4-one .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the isolation and purification processes are crucial to obtaining high-quality products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: AI3-36851 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-4-one derivatives.
Reduction: Reduction reactions can convert chroman-4-one derivatives back to chromans.
Substitution: Various substitution reactions can introduce different functional groups at specific positions on the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of AI3-36851 involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the methoxy group at the 7th position but shares the chroman core structure.
2,2-Dimethylchroman: Similar structure but without the methoxy group.
7-Hydroxy-2,2-dimethylchroman: Contains a hydroxyl group instead of a methoxy group at the 7th position.
Uniqueness: AI3-36851 is unique due to the presence of the methoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
20052-58-8 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
7-methoxy-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
AUJJFWDCTOITGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(O1)C=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-amino-4-chlorophenyl)ethyl]acetamide](/img/structure/B8555572.png)
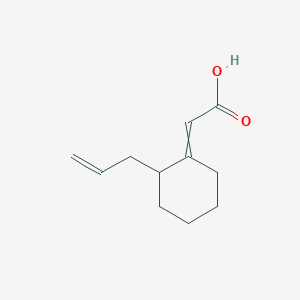
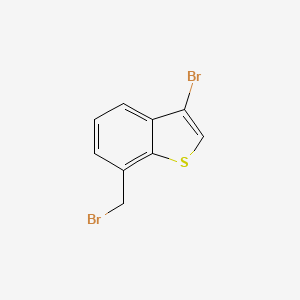
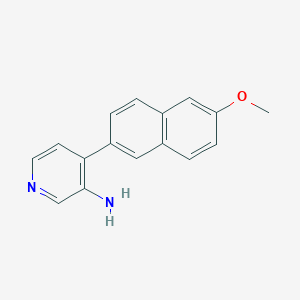
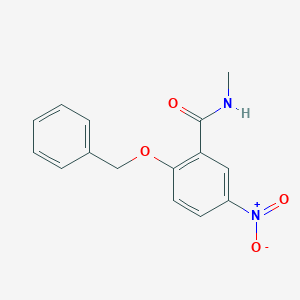
![[3,5-Bis(benzyloxy)phenyl]acetic acid](/img/structure/B8555612.png)
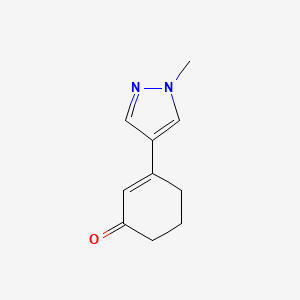
![5-Isoquinolinesulfonamide,n-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B8555627.png)
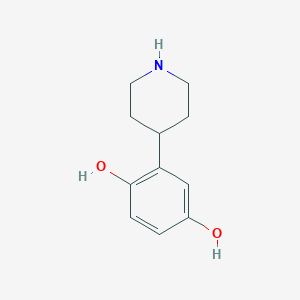
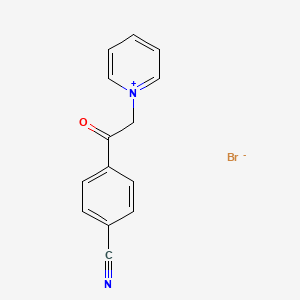
![Ethyl 4-amino-2-bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8555644.png)
